1-Picolinoylazetidine-3-carbonitrile
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Description
Scientific Research Applications
Chemical Transformations and Synthesis :
- 6-Methylchromone-3-carbonitrile, a compound related to 1-Picolinoylazetidine-3-carbonitrile, has been studied for its reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems. This research underscores the potential for diverse chemical transformations in similar compounds (Ibrahim & El-Gohary, 2016).
- Another study focused on the facile synthesis of tetrahydropyrimido quinoline derivatives, again highlighting the versatile reactivity of compounds within this chemical family (Elkholy & Morsy, 2006).
- The synthesis and characterization of a novel quinoline derivative, which includes similar structural features to 1-Picolinoylazetidine-3-carbonitrile, has been reported. This study provides insight into the chemical properties and stability of such compounds (Al-Ahmary et al., 2018).
Applications in Corrosion Inhibition :
- Research has been conducted on quinoline-3-carbonitriles, exploring their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial contexts for material preservation (Verma et al., 2015).
Biological Activities :
- Dihydrophenanthroline-3-carbonitriles, structurally related to 1-Picolinoylazetidine-3-carbonitrile, have been examined for their larvicidal and antioxidant activities. These findings open up potential applications in pest control and as antioxidants in various fields (Bharathi et al., 2014).
Material Science and Electronics :
- A study focusing on the synthesis of small-molecular compounds for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) includes compounds like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile. This showcases the potential of these compounds in the development of advanced electronic materials (Deng et al., 2013).
properties
IUPAC Name |
1-(pyridine-2-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h1-4,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJUFBTLATZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Picolinoylazetidine-3-carbonitrile |
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